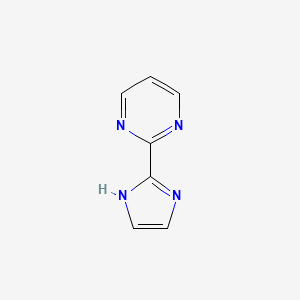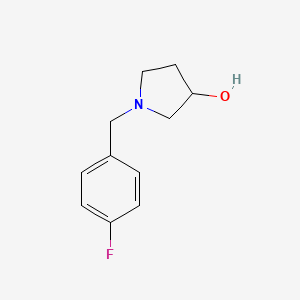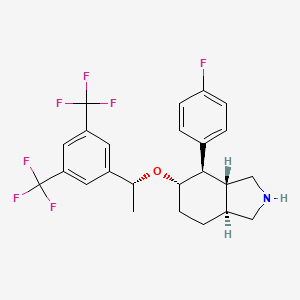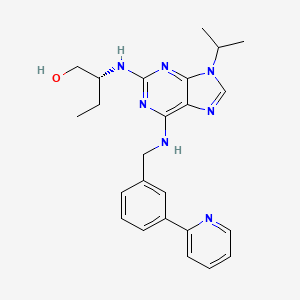
2-(1H-Imidazol-2-yl)pyrimidine
描述
“2-(1H-Imidazol-2-yl)pyrimidine” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .
Molecular Structure Analysis
The molecular structure of “2-(1H-Imidazol-2-yl)pyrimidine” is characterized by IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The crystal structure of this compound is stabilized by three types of hydrogen bonding interactions: O–H…N, N–H…O, and N–H…N .Physical And Chemical Properties Analysis
“2-(1H-Imidazol-2-yl)pyrimidine” has a molecular weight of 146.15 .科学研究应用
V600E-BRAF Kinase Inhibition
“2-(1H-Imidazol-2-yl)pyrimidine” derivatives have been evaluated as potential inhibitors of the V600E-BRAF kinase, which is significant in cancer research. These compounds showed promising docking scores and favorable interactions with their target, suggesting potential use in targeted cancer therapies .
Synthesis of Substituted Imidazoles
Substituted imidazoles, which are structurally related to “2-(1H-Imidazol-2-yl)pyrimidine”, play a crucial role in the synthesis of functional molecules used in various applications. The regiocontrolled synthesis of these compounds has seen recent advances, highlighting their importance in chemical synthesis .
Antimicrobial Potential
Imidazole derivatives have shown good antimicrobial potential. While not directly linked to “2-(1H-Imidazol-2-yl)pyrimidine”, it’s plausible that similar structures could be synthesized and evaluated for antimicrobial properties .
Antihypertensive Potential
Compounds containing the imidazole moiety have been synthesized and evaluated for antihypertensive potential in animal models. This suggests that “2-(1H-Imidazol-2-yl)pyrimidine” could also be explored for cardiovascular applications .
Synthesis of Novel Heterocyclic Compounds
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are closely related to “2-(1H-Imidazol-2-yl)pyrimidine”, were designed and synthesized with potential biological activities, indicating the versatility of pyrimidine derivatives in drug development .
Therapeutic Applications
Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which share a similar core structure with “2-(1H-Imidazol-2-yl)pyrimidine”, are used in therapeutic applications such as treating insomnia and brain function disorders .
作用机制
Target of Action
2-(1H-Imidazol-2-yl)pyrimidine is a heterocyclic compound that has been found to have various biological activities Imidazole derivatives are known to interact with a wide range of targets, including enzymes, receptors, and other proteins, due to their versatile chemical structure .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological processes, including signal transduction, enzyme catalysis, and gene regulation . The effects on these pathways can lead to various downstream effects, such as changes in cell growth, differentiation, and survival .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
属性
IUPAC Name |
2-(1H-imidazol-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-8-6(9-3-1)7-10-4-5-11-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTSKGMJQQGFHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624014 | |
| Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627910-87-6 | |
| Record name | 2-(1H-Imidazol-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















